molecular formula C12H14IN3 B13487213 n-(3-(4-Iodo-1h-pyrazol-1-yl)benzyl)ethanamine

n-(3-(4-Iodo-1h-pyrazol-1-yl)benzyl)ethanamine

Cat. No.: B13487213
M. Wt: 327.16 g/mol
InChI Key: SAXMRBYNTNLLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biological pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-Bromo-1H-pyrazol-1-yl)benzyl)ethanamine
  • N-(3-(4-Chloro-1H-pyrazol-1-yl)benzyl)ethanamine
  • N-(3-(4-Fluoro-1H-pyrazol-1-yl)benzyl)ethanamine

Uniqueness

N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Biological Activity

N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. The compound integrates a pyrazole ring, an iodine substituent, and an ethanamine moiety, which collectively contribute to its pharmacological potential. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}IN3_3, with a molecular weight of 327.16 g/mol. The structure includes:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Iodine Atom : Enhances reactivity and biological activity.
  • Benzyl Group : Provides hydrophobic character, influencing interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds.
  • Benzylation : The pyrazole is benzylated using benzyl halides under basic conditions.
  • Amination : Final reaction with ethanamine to yield the target compound.

These methods can be optimized for higher yields and purity, employing techniques such as continuous flow reactors for industrial applications.

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Properties

Research indicates that compounds containing pyrazole rings often display significant anticancer activity. For instance, related pyrazole derivatives have been shown to reduce mTORC1 activity and enhance autophagy in cancer cells, suggesting potential applications in cancer therapy . The mechanism appears to involve modulation of key signaling pathways that control cell proliferation and survival.

The mechanism of action for this compound includes:

  • Target Interaction : The iodine atom and pyrazole ring facilitate binding to specific enzymes and receptors.
  • Pathway Modulation : Depending on the target, the compound can either inhibit or activate various biological pathways, influencing processes such as apoptosis and autophagy .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

  • Study on Autophagy Modulators :
    • Compounds similar to this compound were evaluated for their ability to disrupt autophagic flux in nutrient-deprived conditions.
    • Results indicated that these compounds could selectively target cancer cells under metabolic stress while sparing normal cells .
  • Structure–Activity Relationship (SAR) Studies :
    • SAR studies have identified critical structural features that enhance biological activity, demonstrating that modifications to the pyrazole or benzyl groups can significantly impact potency and selectivity against cancer cell lines .

Data Summary Table

PropertyValue
Molecular FormulaC12_{12}H14_{14}IN3_3
Molecular Weight327.16 g/mol
Biological ActivityAnticancer, autophagy modulation
Mechanism of ActionEnzyme/receptor interaction
Synthesis MethodMulti-step synthesis

Properties

Molecular Formula

C12H14IN3

Molecular Weight

327.16 g/mol

IUPAC Name

N-[[3-(4-iodopyrazol-1-yl)phenyl]methyl]ethanamine

InChI

InChI=1S/C12H14IN3/c1-2-14-7-10-4-3-5-12(6-10)16-9-11(13)8-15-16/h3-6,8-9,14H,2,7H2,1H3

InChI Key

SAXMRBYNTNLLFC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=CC=C1)N2C=C(C=N2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.